5-Bromomethylbenzofuroxan
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Overview
Description
5-Bromomethylbenzofuroxan is a chemical compound that belongs to the benzofuroxan family. Benzofuroxans are known for their unique structural features and diverse biological activities. The compound has a benzofuran ring with a bromomethyl group attached, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromomethylbenzofuroxan typically involves the bromination of benzofuroxan derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under specific conditions. The reaction is carried out in an organic solvent such as carbon tetrachloride or carbon disulfide, with the temperature controlled to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are carefully controlled to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromomethylbenzofuroxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The bromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuroxan derivatives with different functional groups, while substitution reactions can yield various substituted benzofuroxans .
Scientific Research Applications
5-Bromomethylbenzofuroxan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential in biological studies due to its unique structural features.
Medicine: Research has indicated its potential as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromomethylbenzofuroxan involves its interaction with specific molecular targets. The bromomethyl group allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Benzofuroxan: Shares the benzofuran ring but lacks the bromomethyl group.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks the furoxan structure.
Uniqueness: 5-Bromomethylbenzofuroxan is unique due to the presence of both the benzofuran ring and the bromomethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various applications .
Properties
CAS No. |
175609-21-9 |
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Molecular Formula |
C7H5BrN2O2 |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
5-(bromomethyl)-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-5-1-2-7-6(3-5)9-12-10(7)11/h1-3H,4H2 |
InChI Key |
FUGGAZYOVMKPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1CBr)[O-] |
Origin of Product |
United States |
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